(r)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the necessary substituents.
Functional Group Introduction: The amino and hydroxyethyl groups are introduced through a series of reactions, such as nitration, reduction, and alkylation.
Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyethyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is investigated for its therapeutic potential. Its structural features make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes and product formulations.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The amino and hydroxyethyl groups facilitate binding to active sites, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride: This compound shares the amino and hydroxyethyl groups but differs in the presence of a nitrile group instead of a methoxy group.
®-4-(1-Amino-2-hydroxyethyl)phenol: Similar in having the amino and hydroxyethyl groups, but with a phenol group instead of a methoxy group.
®-2-(1-Amino-2-hydroxyethyl)benzonitrile: Another similar compound with a nitrile group and different positioning of the functional groups.
Uniqueness
The uniqueness of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol lies in its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO4 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-[(1R)-1-amino-2-hydroxyethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3/t6-/m0/s1 |
InChI Key |
XSYVCRXYJCUUQZ-LURJTMIESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)[C@H](CO)N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.